molecular formula C10H7NO4 B13694094 2-Methyl-6-nitro-4H-chromen-4-one

2-Methyl-6-nitro-4H-chromen-4-one

Cat. No.: B13694094
M. Wt: 205.17 g/mol
InChI Key: ZPVKGJPJOJPONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-4H-chromen-4-one is a chromenone derivative characterized by a bicyclic structure comprising a benzopyran-4-one core. The compound features a methyl group at position 2 and a nitro group at position 6. Chromenones are widely studied for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . The nitro group enhances electrophilic reactivity, while the methyl group contributes to steric and electronic modulation of the aromatic system.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-methyl-6-nitrochromen-4-one

InChI

InChI=1S/C10H7NO4/c1-6-4-9(12)8-5-7(11(13)14)2-3-10(8)15-6/h2-5H,1H3

InChI Key

ZPVKGJPJOJPONG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired chromene derivative .

Industrial Production Methods: Industrial production of 2-Methyl-6-nitro-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-6-nitro-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-Methyl-6-nitro-4H-chromen-4-one is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chromene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural attributes and molecular properties of 2-Methyl-6-nitro-4H-chromen-4-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Effects
2-Methyl-6-nitro-4H-chromen-4-one C₁₀H₇NO₄ 205.17 -CH₃ (C2), -NO₂ (C6) Strong electron-withdrawing (-NO₂) enhances electrophilicity; methyl stabilizes ring .
4-Methyl-6-nitro-2H-chromen-2-one C₁₀H₇NO₄ 205.17 -CH₃ (C4), -NO₂ (C6) 2H tautomer may exhibit distinct reactivity; nitro position similar to target compound .
6-Nitro-2-phenyl-4H-chromen-4-one C₁₅H₉NO₄ 267.24 -Ph (C2), -NO₂ (C6) Phenyl group increases hydrophobicity; extended π-conjugation alters UV absorption .
6-Amino-2-methyl-4H-chromen-4-one C₁₀H₉NO₂ 191.19 -CH₃ (C2), -NH₂ (C6) Electron-donating -NH₂ enhances nucleophilicity; potential for hydrogen bonding .
6-Chloro-2-methyl-4H-chromen-4-one C₁₀H₇ClO₂ 194.62 -CH₃ (C2), -Cl (C6) Halogen substituent increases lipophilicity; moderate electron-withdrawing effect .
6-Ethyl-4H-chromen-4-one C₁₁H₁₀O₂ 174.20 -CH₂CH₃ (C6) Alkyl group enhances solubility in nonpolar solvents; minimal electronic effects .

Pharmacological and Functional Differences

  • Antimicrobial Activity: Nitro-substituted chromenones (e.g., 2-Methyl-6-nitro-4H-chromen-4-one) exhibit enhanced antimicrobial potency compared to alkyl or amino derivatives, likely due to redox-active nitro groups disrupting microbial electron transport .
  • Solubility and Bioavailability : The phenyl-substituted analog (6-Nitro-2-phenyl-4H-chromen-4-one) shows reduced aqueous solubility but improved membrane permeability due to increased lipophilicity .
  • Enzyme Inhibition: Amino derivatives (e.g., 6-Amino-2-methyl-4H-chromen-4-one) demonstrate aldose reductase inhibition, attributed to hydrogen-bonding interactions between the -NH₂ group and enzyme active sites .

Key Research Insights

  • Electronic Effects: Nitro groups significantly lower the electron density of the chromenone ring, making 2-Methyl-6-nitro-4H-chromen-4-one more reactive toward nucleophilic attack compared to ethyl- or methyl-substituted analogs .
  • Crystallographic Studies: Hydrogen-bonding patterns in nitro derivatives differ from amino analogs, as observed in crystal structures resolved using SHELX software .
  • Thermal Stability: Nitro-substituted chromenones decompose at higher temperatures (~300°C) compared to halogenated derivatives (~250°C), as noted in thermogravimetric analyses .

Industrial and Pharmaceutical Relevance

  • Drug Intermediates : 2-Methyl-6-nitro-4H-chromen-4-one serves as a key intermediate in synthesizing antitumor agents, leveraging its nitro group for subsequent functionalization .
  • Material Science: Phenyl- and halogen-substituted chromenones are explored as fluorescent probes due to their tunable emission properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.